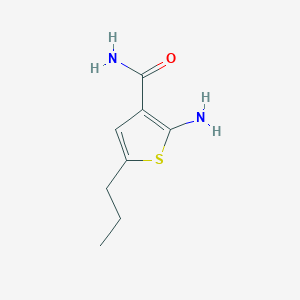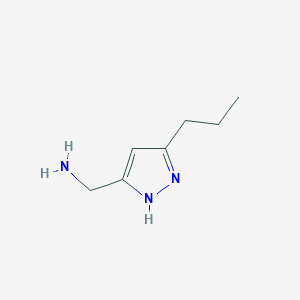
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide
Übersicht
Beschreibung
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide is a chemical compound with the CAS Number: 633335-80-5 . It has a molecular weight of 246.08 .
Molecular Structure Analysis
The InChI code for N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide is1S/C9H9BrFNO/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide is a solid at room temperature . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide: may exhibit antimicrobial properties due to the presence of bromine and fluorine atoms, which are known for their biocidal effects. Compounds with similar structures have been reported to have antimicrobial effects . This suggests potential use in developing new antibiotics or disinfectants.
Organic Synthesis
The compound could serve as an intermediate in organic synthesis. The bromine atom, in particular, makes it a good candidate for further functionalization through various organic reactions, such as Suzuki coupling, which is used to synthesize biaryl structures .
OLED Applications
Given the structural similarity to other aromatic compounds used in OLED technology, N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide could potentially be used as a precursor for synthesizing thermally activated delayed fluorescence (TADF) dyes . These dyes are crucial for improving the efficiency and lifespan of OLED devices.
Anti-inflammatory and Antitumor Applications
The compound’s structural analogs have found use in the synthesis of active pharmaceutical ingredients (APIs) for antitumor and anti-inflammatory medications . This indicates that N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide could be explored for similar pharmacological activities.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-bromo-5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEWAUIVDCPPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630226 | |
| Record name | N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
633335-80-5 | |
| Record name | N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












amine](/img/structure/B1289947.png)

![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)